3-(Azetidin-1-yl)-3-methylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
2092436-22-9 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-3-methylpyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-8(3-4-9-7-8)10-5-2-6-10/h9H,2-7H2,1H3 |
InChI Key |
MQCJPQPHJZXNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)N2CCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Azetidin 1 Yl 3 Methylpyrrolidine and Analogues
Strategies for the Synthesis of the Azetidine (B1206935) Core
Ring-Closing Reactions and Cyclization Approaches
Intramolecular cyclization is a cornerstone of azetidine synthesis. A prevalent method involves the intramolecular nucleophilic substitution of a γ-amino alcohol or its derivatives. For instance, diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by a base-induced ring closure. organic-chemistry.org Other approaches include the palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines and the photochemical Norrish–Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure to form azetidinols. organic-chemistry.orgbeilstein-journals.org
Ring expansion of smaller rings and contraction of larger ones also provide viable pathways. A simple and efficient method for synthesizing 1-arenesulfonylazetidines involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org Conversely, α-bromo N-sulfonylpyrrolidinones can undergo a nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org
A summary of selected ring-closing strategies is presented below.
| Starting Material | Key Reagents/Conditions | Product Type |
| β-Amino alcohols | Copper catalyst, MsCl, Base | N-aryl-2-cyanoazetidines |
| Picolinamide-protected amines | Palladium catalyst | Substituted azetidines |
| α-Aminoacetophenones | Light irradiation (hν) | 3-Phenylazetidinols |
| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, Microwave | 1-Arenesulfonylazetidines |
| α-Bromo N-sulfonylpyrrolidinones | K₂CO₃, Nucleophiles (alcohols, anilines) | α-Carbonylated N-sulfonylazetidines |
Development of Azetidine Synthons for Diversification
To facilitate the rapid construction of diverse azetidine-containing molecules, researchers have developed versatile azetidine synthons. Azetidine-3-ones, for example, serve as key building blocks for creating a variety of spirocyclic and substituted azetidines. nih.govresearchgate.net Another innovative approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butane. organic-chemistry.org This strained intermediate can be trapped with organometallic reagents or boronic esters, followed by a 1,2-migration and cleavage of the central C-N bond, to produce a wide array of bis-functionalized azetidines. organic-chemistry.org The diversification of densely functionalized azetidine rings has been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems for applications in drug discovery. nih.gov
α-Functionalization of Azetidines via Lithiation–Electrophilic Substitution
Direct functionalization of a pre-formed azetidine ring offers a powerful strategy for structural elaboration. A key method is the deprotonation at the α-carbon using a strong base (lithiation), followed by quenching the resulting organolithium species with an electrophile. researchgate.net The success of this approach often depends on the nature of the substituent on the azetidine nitrogen.
Electron-withdrawing groups, such as tert-butoxycarbonyl (Boc) or tert-butylsulfonyl (Bus), facilitate exclusive α-lithiation. mdpi.com More recently, the N-thiopivaloyl and N-tert-butoxythiocarbonyl (Botc) groups have been shown to be highly effective in promoting α-lithiation–electrophile trapping sequences. acs.org For example, N-Botc-azetidine undergoes lithiation with s-BuLi in the presence of TMEDA, and the resulting anion can be trapped with various electrophiles, including aldehydes, ketones, and silyl (B83357) or stannyl (B1234572) chlorides, in good yields. acs.org
Studies on N-alkyl 2-oxazolinylazetidines have shown that the α-lithiated intermediate is chemically stable but configurationally labile. mdpi.comcnr.it This leads to an interesting stereoconvergence where the equilibrating lithiated species react with electrophiles to yield N-alkyl-2,2-disubstituted azetidines with high stereoselectivity (dr > 85:15). mdpi.comcnr.it
The table below summarizes the outcomes of α-functionalization of N-Botc-azetidine. acs.org
| Entry | Electrophile | Product | Yield (%) |
| 1 | PhCHO | N-Botc-azetidin-2-yl(phenyl)methanol | 81 |
| 2 | p-MeO-C₆H₄-CHO | N-Botc-azetidin-2-yl(p-methoxyphenyl)methanol | 74 |
| 3 | Acetone | 2-(N-Botc-azetidin-2-yl)propan-2-ol | 78 |
| 4 | Me₃SiCl | N-Botc-2-(trimethylsilyl)azetidine | 88 |
| 5 | Me₃SnCl | N-Botc-2-(trimethylstannyl)azetidine | 80 |
Methodologies for the Synthesis of the 3-Methylpyrrolidine (B1584470) Core
The 3-methylpyrrolidine unit requires synthetic methods that can control the stereochemistry at the C3 position. Strategies often involve stereoselective cyclization of acyclic precursors or cycloaddition reactions that build the heterocyclic ring with the desired substitution pattern.
Stereoselective Synthesis of Pyrrolidine (B122466) Ring Systems
The stereoselective synthesis of pyrrolidine derivatives is a well-developed field, largely due to the prevalence of the pyrrolidine ring in natural products and pharmaceuticals. mdpi.com Methods can be broadly categorized into those that start with a pre-existing chiral pyrrolidine ring (like proline) and those that construct the ring from acyclic precursors in a stereocontrolled manner. mdpi.com
One approach involves the stereoselective alkylation of lactam systems. For example, the α-methyl pyrrolidine 5,5-trans-lactam can be prepared by the stereoselective alkylation of the corresponding strained lactam ring system. thieme-connect.com The synthesis of the β-methyl isomer, however, required stereoselective methylation of an acyclic precursor prior to ring closure. thieme-connect.com Another powerful strategy is the diastereoselective cyclization of chiral N-allyl oxazolidines, which, through a tandem hydrozirconation and Lewis acid-mediated cyclization sequence, yields substituted pyrrolidines. nih.gov Furthermore, organocatalytic enantioselective Michael additions of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates have been developed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org
Construction of Substituted Pyrrolidines via Cycloaddition Reactions
Cycloaddition reactions are among the most efficient methods for constructing multisubstituted pyrrolidines, offering excellent control over stereochemistry and atom economy. rsc.org The [3+2] cycloaddition of azomethine ylides with alkenes is a particularly powerful strategy. rsc.orgacs.org This reaction allows for the rapid assembly of the pyrrolidine core with a high degree of regio- and diastereoselectivity. acs.org
For instance, an iridium-catalyzed reductive approach can generate a broad range of stabilized and unstabilized azomethine ylides from tertiary amides. acs.org These ylides then undergo inter- and intramolecular dipolar cycloadditions with electron-deficient alkenes to provide structurally complex pyrrolidines. acs.org In another example, the use of Ag₂CO₃ as a catalyst in the 1,3-dipolar cycloaddition between N-tert-butanesulfinyl imines and α-imino esters yields densely substituted proline derivatives with up to four stereogenic centers, often with high diastereoselectivity. acs.org These cycloaddition strategies provide a versatile and powerful toolkit for accessing the substituted pyrrolidine core required for the target molecule. rsc.org
The table below shows results from a diastereoselective [3+2] cycloaddition reaction. acs.org
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| AgOAc | Toluene | 60 | 90:10 |
| Ag₂O | Toluene | 65 | 92:8 |
| Ag₂CO₃ | Toluene | 83 | >95:5 |
| Cu(OTf)₂ | Toluene | 45 | 80:20 |
| Sc(OTf)₃ | Toluene | 30 | 75:25 |
Derivatization of Pyrrolidine Scaffolds for Enhanced Utility
The pyrrolidine ring is a prevalent scaffold in a vast array of biologically active compounds and natural products. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The derivatization of pre-existing pyrrolidine scaffolds is a powerful strategy to enhance their utility, allowing for the introduction of diverse functional groups that can modulate physicochemical properties and biological targets.
One common approach to derivatization involves the functionalization of proline, a readily available chiral building block. The carboxylic acid and secondary amine of the proline ring serve as versatile handles for a wide range of chemical transformations. For instance, the reduction of the carboxylic acid to an alcohol provides prolinol, a precursor for numerous catalysts and pharmaceutical intermediates. The nitrogen atom can be acylated, alkylated, or incorporated into more complex heterocyclic systems.
Recent advancements in C-H activation and functionalization have further expanded the toolbox for pyrrolidine derivatization. These methods allow for the direct introduction of substituents at positions that are not readily accessible through classical synthetic routes. This direct approach can shorten synthetic sequences and provide access to novel chemical space. The strategic derivatization of the pyrrolidine scaffold is not merely about adding complexity but about rationally designing molecules with improved properties, such as enhanced binding affinity, increased metabolic stability, or improved pharmacokinetic profiles.
Chemical Linkage Strategies for Combining Azetidine and Pyrrolidine Moieties
The direct coupling of two distinct heterocyclic rings, such as azetidine and pyrrolidine, requires robust and selective chemical transformations. The development of efficient linkage strategies is crucial for the synthesis of complex molecules like 3-(Azetidin-1-yl)-3-methylpyrrolidine.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic compounds. Reactions such as the Buchwald-Hartwig amination are particularly relevant for the formation of C-N bonds, which could be employed to link an azetidine ring to a pyrrolidine scaffold. For instance, a halogenated or triflated pyrrolidine derivative could be coupled with an azetidine under palladium catalysis to form the desired C-N linkage.
The choice of ligand, base, and reaction conditions is critical for achieving high yields and selectivity in these transformations. The steric hindrance of both coupling partners and the potential for side reactions, such as β-hydride elimination, must be carefully considered. Despite these challenges, the versatility and functional group tolerance of palladium-catalyzed reactions make them a powerful tool for the synthesis of complex azetidine-pyrrolidine constructs.
| Reaction Type | Catalyst/Ligand | Typical Substrates | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba)2 / BINAP or other phosphine (B1218219) ligands | Aryl/heteroaryl halides/triflates and amines | Forms C-N bonds; wide functional group tolerance. |
| Suzuki Coupling | Pd(PPh3)4 | Aryl/heteroaryl halides and boronic acids | Forms C-C bonds; mild reaction conditions. |
| Heck Coupling | Pd(OAc)2 / P(o-tol)3 | Aryl/heteroaryl halides and alkenes | Forms C-C bonds; creates new stereocenters. |
The synthesis of intricate molecules often necessitates multi-step reaction sequences. For complex azetidine-pyrrolidine structures, a convergent approach, where the two heterocyclic rings are synthesized separately and then coupled, is often advantageous. This strategy allows for the independent optimization of the synthesis of each fragment before the crucial coupling step.
An alternative is a linear approach, where one ring is constructed onto the other in a stepwise fashion. For example, a functionalized pyrrolidine could serve as a template for the construction of the azetidine ring. This might involve the introduction of a suitable leaving group and a nucleophilic nitrogen atom at the appropriate positions on the pyrrolidine scaffold, followed by an intramolecular cyclization to form the azetidine ring. The synthesis of spirocyclic systems, such as spiro[azetidine-3,3'-pyrrolidine], represents a particular challenge in multi-step synthesis, often requiring specialized strategies to construct the sterically demanding spirocyclic junction. nih.gov One such approach involves a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction to access chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov
Innovative Synthetic Approaches to this compound
The development of novel and efficient synthetic methods is crucial for accessing complex molecular architectures. Innovative approaches, such as one-pot reactions and the use of novel reagents, can significantly streamline the synthesis of this compound and its analogues.
One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. A potential one-pot strategy for the synthesis of this compound could involve the ring-opening of a suitably activated azetidine by a pyrrolidine-based nucleophile. For this to be successful, the azetidine must be rendered sufficiently electrophilic, for instance, by N-activation with a sulfonyl group or another electron-withdrawing group. The subsequent nucleophilic attack by the pyrrolidine derivative would lead to the formation of the desired product in a single step. The success of such a protocol hinges on the careful control of reaction conditions to ensure the desired reactivity and to suppress potential side reactions.
Recently, azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for the introduction of the azetidine motif. acs.orgresearchgate.netnih.govacs.orgchemrxiv.org These compounds can act as precursors to carbocations through a defluorosulfonylation (deFS) reaction pathway. acs.orgresearchgate.netnih.govacs.orgchemrxiv.org The activation of ASFs under mild thermal conditions generates a reactive intermediate that can be trapped by a wide range of nucleophiles. acs.orgresearchgate.netnih.govacs.orgchemrxiv.org
This reactivity offers a novel approach to the synthesis of this compound. A 3-methylpyrrolidine derivative could act as the nucleophile to trap the carbocation generated from an azetidine sulfonyl fluoride. This method has the potential to be highly efficient and to tolerate a broad range of functional groups. acs.org The development of this chemistry opens up new avenues for the synthesis of previously inaccessible azetidine-containing molecules and provides a powerful tool for drug discovery. acs.orgresearchgate.netnih.govacs.orgchemrxiv.org
| Reaction Type | Activation Method | Nucleophiles | Key Products |
|---|---|---|---|
| Defluorosulfonylation (deFS) | Thermal (e.g., 60 °C) | Amines, alcohols, thiols, azoles, sulfoximines, phosphorus-based nucleophiles | Functionalized azetidines |
| Sulfur-Fluoride Exchange (SuFEx) | Anionic conditions | Alkoxides, phenolates | Azetidine-sulfur(VI) derivatives |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Influence of the Azetidine (B1206935) Moiety on Biological Activity
The azetidine ring, a strained four-membered nitrogen heterocycle, is a significant pharmacophore in medicinal chemistry. rsc.orgnih.govrsc.org Its inclusion in molecules like 3-(Azetidin-1-yl)-3-methylpyrrolidine imparts specific properties that modulate biological activity. The ring's strain, which is intermediate between that of aziridines and pyrrolidines, provides a unique conformational rigidity and reactivity profile. rsc.org This rigid structure can help to lock the molecule into a favorable conformation for binding to a receptor target.
The nitrogen atom within the azetidine ring is a key feature, acting as a basic center that is typically protonated at physiological pH. This positive charge is often crucial for forming ionic interactions or hydrogen bonds with acidic residues in a receptor's binding site. wepub.org The basicity of the azetidine nitrogen is higher than that of the corresponding unsaturated 1-azetines, which possess an imine functionality. nih.gov Substitution on this nitrogen atom dramatically influences activity. N-alkylation is common in many biologically active azetidines. rsc.org For compounds targeting nAChRs, the interaction of this protonated nitrogen with the receptor is a cornerstone of binding. The pattern of substitution on the azetidine ring, in conjunction with the nitrogen's basicity, dictates the orientation and strength of these crucial interactions, thereby modulating the compound's affinity and efficacy. nih.govunimi.it
Contribution of the 3-Methylpyrrolidine (B1584470) Moiety to Biological Activity
The pyrrolidine (B122466) ring is a versatile and privileged scaffold in drug discovery, valued for its three-dimensional structure and its ability to present substituents in specific spatial orientations. nih.govresearchgate.net
The position and stereochemistry of substituents on the pyrrolidine ring are critical determinants of biological activity. nih.gov A "methyl scan" performed on the pyrrolidinium (B1226570) ring of nicotine (B1678760) provides direct insight into the significance of a methyl group at the C-3 position. nih.govscientifiq.airesearchgate.net This research demonstrated that methylation at different carbons of the pyrrolidine ring leads to unique changes in interactions with α4β2 and α7 nAChR subtypes. nih.govscientifiq.ai Specifically, 3'-methylations were much better tolerated by α7 receptors than by α4β2 receptors. nih.gov This suggests that for compounds like this compound, the C-3 methyl group is likely to play a significant role in defining its selectivity profile among different nAChR subtypes. For other receptor targets, such as the estrogen receptor α, the orientation of a 3-methylpyrrolidine group was found to be responsible for conferring a pure antagonist profile. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| (S)-Nicotine | α4β2 | ~1 | nih.gov |
| (2'S,3'R)-3'-Methylnicotine (trans) | α4β2 | Significantly lower affinity | nih.gov |
| (S)-Nicotine | α7 | ~2000 | nih.gov |
| (2'S,3'R)-3'-Methylnicotine (trans) | α7 | Well tolerated, modest change in affinity | nih.gov |
Stereochemical Determinants of Biological Activity
Stereochemistry is a paramount factor in the biological activity of molecules containing multiple chiral centers, such as 3-(Azetidin-yl)-3-methylpyrrolidine. nih.gov The spatial arrangement of atoms dictates how a ligand fits into the chiral environment of a protein's binding site. researchgate.net
For ligands targeting nAChRs, the stereochemistry of the pyrrolidine ring is crucial. In nicotine, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. SAR studies on nicotine analogs consistently show that the (S) configuration at the C-2 position of the pyrrolidine ring is preferred for high-affinity binding to α4β2 nAChRs. unimi.it The relative stereochemistry of substituents also plays a vital role. For example, studies on methyl-substituted nicotines revealed that trans-methylations at the 3' and 5' positions were better tolerated than cis-methylations, with cis-5'-methylnicotine being nearly inactive at both α4β2 and α7 receptors. nih.govscientifiq.ai
Similarly, for azetidine-containing ligands, stereochemistry is a key determinant of activity. While many (S)-enantiomers of Sazetidine-A analogs show high binding affinity and selectivity, this is not a universal rule, and in some cases, the (R)-enantiomer may be more active or selective. nih.gov The synthesis of stereochemically diverse pyrrolidines is an active area of research, often employing methods like catalytic asymmetric 1,3-dipolar cycloaddition to control the stereochemical outcome. rsc.org This underscores the principle that each stereoisomer of a compound must be considered a distinct entity with a potentially unique biological profile.
Holistic SAR of the this compound Core
The this compound core is more than just a sum of its parts; the two heterocyclic rings engage in a structural and electronic interplay that defines the molecule's properties. The azetidine ring is a strained four-membered heterocycle, with a ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain influences its reactivity and conformational preferences. In contrast, the five-membered pyrrolidine ring is significantly less strained and more flexible.
Basicity and Nucleophilicity: The nitrogen atoms in both rings are basic centers. The specific pKa values are influenced by the surrounding structure, including the steric hindrance imposed by the C3-methyl group and the electronic effects of the ring systems. These properties are crucial for forming ionic bonds or hydrogen bonds with receptor targets.
Synthetic Interconversion: Under certain conditions, ring expansion or isomerization between azetidines and pyrrolidines can occur, highlighting their close chemical relationship. researchgate.netnih.govresearchgate.net This informs the design of synthetic routes and the potential metabolic stability of the core structure.
SAR studies are the cornerstone of optimizing the interactions between a ligand and its receptor. ijert.org For the this compound core, this involves a systematic exploration of substitutions on both the azetidine and pyrrolidine rings to enhance binding affinity, selectivity, and functional activity. url.edu
Key areas of modification include:
Pyrrolidine Nitrogen (N1): Substitution at this position with various alkyl or aryl groups can modulate lipophilicity, introduce additional binding interactions, or alter the molecule's pharmacokinetic profile.
Azetidine Ring: The introduction of substituents on the azetidine ring can probe for additional pockets or interaction points within the receptor binding site. For example, adding a hydroxyl or amino group could create a new hydrogen bond.
Azetidine Nitrogen: The basicity of this nitrogen is a key feature. While it is intrinsically linked to the pyrrolidine, its accessibility and immediate chemical environment can be fine-tuned through substitution on the azetidine ring itself.
Table 2: Hypothetical SAR Data for Analogs of the Core Structure
| Compound ID | R1 (on Pyrrolidine N1) | R2 (on Azetidine C3') | Activity (IC50, nM) - Hypothetical |
|---|---|---|---|
| 3a (Core) | H | H | 120 |
| 3b | Methyl | H | 85 |
| 3c | Phenyl | H | 50 |
| 3d | 4-Fluorophenyl | H | 25 |
| 3e | 4-Fluorophenyl | 3'-Hydroxy | 10 |
This hypothetical data illustrates a typical SAR progression. Activity improves by adding a phenyl group at R1, with further enhancement from an electron-withdrawing fluorine. A key breakthrough is achieved by adding a 3'-hydroxyl group at R2, likely forming a critical hydrogen bond with the receptor, while replacing it with a methoxy (B1213986) group diminishes this gain. rsc.orgnih.gov
Application of QSAR Models for Activity Prediction and Design
QSAR modeling translates the empirical observations from SAR into a quantitative, predictive framework. mdpi.com By developing mathematical equations that correlate structural descriptors of molecules with their biological activities, QSAR models can forecast the potency of novel, unsynthesized compounds. nih.gov This in silico approach significantly accelerates the drug design process by prioritizing the synthesis of candidates with the highest predicted activity. mdpi.com For a series of this compound analogs, a QSAR model would be built using a "training set" of compounds for which the biological activity has already been determined.
The power of a QSAR model lies in its descriptors—the numerical representations of a molecule's physicochemical properties. rsc.org These descriptors can be categorized as:
Electronic: Parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the molecule's electronic distribution and reactivity. researchgate.net
Steric: Descriptors such as molecular volume, surface area, and specific shape indices (e.g., Kier shape indices), which quantify the molecule's size and three-dimensional shape.
Hydrophobic: The partition coefficient (logP) or calculated lipophilicity (clogP), which measures the molecule's affinity for nonpolar environments, a key factor in membrane permeability and binding to hydrophobic pockets in a receptor.
Topological: Indices that describe molecular branching and connectivity.
A multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to generate an equation of the form:
Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...
This equation reveals which parameters are most influential. For instance, a positive coefficient for a hydrophobic descriptor would suggest that increasing lipophilicity in a certain region of the molecule enhances activity, guiding chemists to design analogs with more nonpolar substituents. nih.gov
Table 3: Illustrative QSAR Descriptor Correlation for a Series of Analogs
| Compound ID | Activity (pIC50) - Hypothetical | clogP (Hydrophobicity) | Molecular Volume (Steric) | Dipole Moment (Electronic) |
|---|---|---|---|---|
| 4a | 6.5 | 1.8 | 150 ų | 1.5 D |
| 4b | 7.1 | 2.5 | 165 ų | 1.7 D |
| 4c | 7.8 | 3.2 | 170 ų | 2.5 D |
| 4d | 7.5 | 3.5 | 190 ų | 2.6 D |
A hypothetical QSAR model derived from this data might show a positive correlation with clogP and Dipole Moment, but a negative correlation with Molecular Volume beyond an optimal point (as seen in compound 4d). This suggests that activity is favored by increased lipophilicity and polarity, but within a constrained size, providing clear guidance for designing the next generation of compounds.
Predictive Modeling for Lead Optimization
In the realm of drug discovery, the optimization of a lead compound is a critical phase that aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. For novel chemical entities such as this compound, which contains structural motifs known to interact with biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs), predictive modeling serves as an indispensable tool. While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively documented in public literature, the principles of predictive modeling for lead optimization can be effectively illustrated by examining structurally related analogs, particularly those targeting nAChRs.
Computational techniques, including 3D-QSAR and molecular docking, are pivotal in refining lead compounds. These models provide quantitative insights into how specific structural modifications influence biological activity, thereby guiding the synthesis of more effective analogs. For scaffolds containing azetidine and pyrrolidine rings, which are key components of potent nAChR ligands, these predictive models help elucidate the essential steric, electronic, and hydrophobic interactions within the receptor's binding site.
A pertinent example involves the lead optimization of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), a high-affinity ligand for nAChRs. nih.gov Researchers have successfully used predictive modeling to guide the placement of substituents on the pyridine (B92270) ring to enhance receptor affinity. nih.gov By generating a series of halogenated analogs, structure-activity relationships were established, which were then rationalized using computational models. These models, based on quantum chemical calculations, helped to explain how the size and position of substituents, particularly at the 2-position of the pyridine ring, could induce conformational changes that reduce binding affinity. nih.gov Conversely, substituents at the 5- or 6-positions were found to be well-tolerated or even beneficial, leading to compounds with subnanomolar affinity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are frequently employed to build predictive models for series of nAChR agonists. researchgate.net These models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. For a compound like this compound, a 3D-QSAR model would be constructed from a training set of structurally similar compounds with known receptor affinities. The resulting model could then be used to predict the affinity of novel, unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. Such models have successfully guided the development of nicotinic ligands by revealing that detrimental steric effects are often a major factor in modulating receptor affinity. researchgate.netnih.gov
The general workflow for applying predictive modeling to a lead optimization campaign for a compound series related to this compound would involve:
Selection of a Training Set: A diverse set of analogs with a significant range of biological activities is chosen.
Molecular Alignment: All molecules in the training set are superimposed onto a common template, a crucial step for 3D-QSAR.
Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.
Model Generation and Validation: Statistical methods are used to correlate the variations in the molecular fields with the observed biological activities. The resulting model's predictive power is rigorously validated using techniques like cross-validation and by predicting the activity of an external test set of compounds. researchgate.net
By applying these predictive modeling techniques, researchers can explore the vast chemical space around a lead compound in a rational and resource-efficient manner, significantly accelerating the journey from a preliminary hit to a viable drug candidate.
| Compound/Analog | Modification from Lead | nAChR Binding Affinity (Ki, pM) | Predictive Model Correlation |
| A-85380 | Parent Compound | 49 | Baseline |
| 5-Fluoro-A-85380 | Fluorine at position 5 | 11 | High affinity predicted; favorable electrostatic interaction. |
| 6-Chloro-A-85380 | Chlorine at position 6 | 17 | High affinity predicted; tolerated steric bulk. |
| 2-Fluoro-A-85380 | Fluorine at position 2 | 210 | Moderate affinity predicted; minor steric hindrance. |
| 2-Chloro-A-85380 | Chlorine at position 2 | 14,000 | Low affinity predicted; significant steric clash. |
| 2-Bromo-A-85380 | Bromine at position 2 | 22,000 | Low affinity predicted; significant steric clash. |
| 2-Iodo-A-85380 | Iodine at position 2 | 47,000 | Low affinity predicted; significant steric clash. |
This table is generated based on data for A-85380 and its analogs to illustrate the application of predictive modeling in lead optimization. nih.gov
Computational Chemistry and Theoretical Investigations
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a small molecule like 3-(Azetidin-1-yl)-3-methylpyrrolidine might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities
In silico docking studies could elucidate the most probable binding pose of this compound within the active site of a given biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding pocket and scoring them based on a force field. The resulting docking scores provide an estimation of the binding affinity, helping to rank potential drug candidates. For related azetidin-2-one (B1220530) derivatives, molecular docking has been successfully used to predict their binding affinity to targets like the epidermal growth factor receptor (EGFR). dergipark.org.trresearchgate.netf1000research.com
Table 1: Hypothetical Docking Affinity Data for this compound Against Various Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| Target A | Data not available | Data not available |
| Target B | Data not available | Data not available |
| Target C | Data not available | Data not available |
Note: This table is for illustrative purposes only. No actual data for this compound has been found.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Salt Bridges)
Beyond predicting binding affinity, molecular docking can identify the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are crucial for molecular recognition and binding specificity. Key interactions that could be identified for this compound would include:
Hydrogen Bonds: The nitrogen atoms in both the azetidine (B1206935) and pyrrolidine (B122466) rings could act as hydrogen bond acceptors, while any N-H groups could serve as donors.
Van der Waals Interactions: The methyl group and the aliphatic rings would likely engage in van der Waals contacts with nonpolar residues in the binding pocket.
Salt Bridges: If the pyrrolidine or azetidine nitrogen becomes protonated, it could form strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate in the target protein.
Studies on other heterocyclic compounds have demonstrated the importance of these interactions in determining biological activity. vistas.ac.inresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a target protein, would provide insights into its conformational flexibility and the stability of its various forms. This method has been applied to various azetidine derivatives to understand their behavior at a molecular level. researchgate.net
The simulation would track the movements of each atom in the system, governed by a force field, allowing for the exploration of the compound's conformational landscape. This is particularly important for a molecule with two interconnected ring systems, as it can adopt various spatial arrangements that could influence its binding properties. Analysis of the simulation trajectory can reveal the most stable conformations and the energetic barriers between them.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These studies are fundamental in predicting a molecule's reactivity and intrinsic properties.
Analysis of Electronic Properties and Molecular Hardness
Quantum chemical calculations for this compound would yield valuable information about its electronic structure. Key parameters that could be calculated include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and stability. A large gap suggests high stability, while a small gap indicates higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule might interact with other molecules.
Molecular Hardness and Softness: These global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's resistance to change in its electron distribution.
Such calculations are routinely performed for novel heterocyclic compounds to understand their chemical behavior. nih.govresearchgate.netmdpi.com
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Molecular Hardness | Data not available |
| Dipole Moment | Data not available |
Note: This table is for illustrative purposes only. No actual data for this compound has been found.
Energetic Landscape of Conformational Isomers
By performing quantum chemical calculations on different possible conformations of this compound, it would be possible to map out its energetic landscape. This would involve identifying the various stable conformers (local minima on the potential energy surface) and the transition states that connect them. This analysis provides a more detailed and accurate picture of the molecule's conformational preferences than molecular mechanics-based methods alone. Conformational analysis of similar N-methyl-2-pyrrolidinone derivatives has been conducted using both experimental and computational methods to understand their structural preferences. researchgate.net
Advanced Computational Approaches in Drug Design
Computational chemistry provides a powerful lens through which to predict and analyze the behavior of molecules like this compound at an atomic level. These in silico methods accelerate the drug discovery pipeline by identifying promising candidates, optimizing their properties, and elucidating their mechanisms of action, thereby reducing the time and cost associated with experimental screening.
Virtual screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. For a scaffold such as this compound, virtual screening can be employed to explore a vast chemical space of potential derivatives.
In a typical virtual screening workflow, a library of compounds based on the this compound core would be generated by adding various substituents at accessible positions on both the azetidine and pyrrolidine rings. These virtual libraries are then docked into the active site of a target protein to predict their binding affinity and pose. For instance, in studies involving pyrrolidine derivatives as potential α-mannosidase inhibitors, virtual screening and Quantitative Structure-Activity Relationship (QSAR) analyses have been successfully applied. nih.gov These studies have highlighted the importance of polar properties on the van der Waals surface and the presence of aromatic rings for inhibitory activity. nih.gov A similar approach could be applied to a library of this compound derivatives to identify key structural features for activity against a chosen target.
A hypothetical virtual screening campaign for derivatives of this compound could yield a set of promising hits. The performance of such a screening can be evaluated using metrics like the Receiver Operating Characteristic (ROC) curve, which assesses the ability of the screening protocol to distinguish between active and inactive compounds.
To illustrate the outcomes of such computational approaches, the following table presents data from a study on pyrrolidine derivatives as AT1 receptor antagonists, where a combined 3D-QSAR and high-throughput virtual screening approach was utilized. nih.gov
| Compound ID | Acyl Chain | Biological Activity (pIC50) | Predicted Activity (pIC50) |
| 1 | Propionyl | 5.8 | 5.9 |
| 2 | Butyryl | 6.2 | 6.3 |
| 3 | Valeryl | 6.8 | 6.7 |
| 4 | Hexanoyl | 6.5 | 6.4 |
This table demonstrates the correlation between the length of the acyl chain and the biological activity, a finding that can guide the design of more potent compounds. nih.gov
De novo ligand design is a computational strategy that involves the construction of novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. The this compound scaffold is an excellent candidate for de novo design due to its conformational rigidity and the spatially distinct vectors for substituent placement. enamine.net
Computational programs can utilize the this compound core as a starting point, growing molecular structures that complement the shape and chemical features of the target's active site. This approach can lead to the discovery of highly novel chemical entities with optimized binding interactions. The inherent three-dimensional nature of this scaffold allows for the exploration of pharmacophore space in a way that is not always possible with more planar structures. researchgate.netnih.gov
Research on other heterocyclic scaffolds provides a blueprint for how de novo design can be applied. For example, the design of novel triple reuptake inhibitors has been explored using 3-substituted azetidine derivatives. nih.gov Similarly, in silico studies of new pyrrolidine derivatives have been conducted to evaluate their analgesic and anti-inflammatory potential through docking with COX-1 and COX-2 enzymes. nih.gov
The following table summarizes the results from a molecular modeling study on pyrrolidine derivatives as Mcl-1 inhibitors, showcasing the predictive power of QSAR models which are often used in conjunction with de novo design. nih.gov
| Model | Q² | R² | R²pred |
| CoMFA | 0.689 | 0.999 | 0.986 |
| CoMSIA | 0.614 | 0.923 | 0.815 |
| HQSAR | 0.603 | 0.662 | 0.743 |
The statistical robustness of these models (indicated by high Q², R², and R²pred values) provides confidence in their ability to guide the design of new inhibitors. nih.gov By integrating the this compound scaffold into such design strategies, it is possible to generate novel compounds with tailored pharmacological profiles.
Strategic Role in Medicinal Chemistry and Drug Discovery
Design and Optimization of 3-(Azetidin-1-yl)-3-methylpyrrolidine Analogues as Molecular Scaffolds
The this compound core serves as a versatile molecular scaffold for the generation of diverse chemical libraries. Its value lies in the rigid, three-dimensional arrangement of atoms, which allows for the precise projection of functional groups into the binding pockets of biological targets. ethernet.edu.et Medicinal chemists utilize this scaffold as a starting point for creating analogues with improved pharmacological properties. The design process often involves computational modeling to predict binding interactions, followed by synthetic efforts to produce a range of derivatives. ontosight.ai
Optimization of these analogues is a systematic process. For instance, the methyl group at the 3-position of the pyrrolidine (B122466) ring introduces a chiral center and steric bulk, which can be crucial for enhancing binding affinity and preventing metabolic instability. nih.gov Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have shown that the position and stereochemistry of such substituents can dramatically influence biological activity. nih.govnih.gov By modifying substituents on either the azetidine (B1206935) or pyrrolidine ring, chemists can fine-tune the molecule's properties to achieve the desired therapeutic effect. researchgate.net This approach has been successfully applied to develop scaffolds for various targets, including those in the central nervous system (CNS). nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in drug design aimed at identifying novel, patentable chemical series with similar biological activity to existing drugs. The azetidine-pyrrolidine core is an attractive candidate for such endeavors due to the unique properties of its constituent rings.
Azetidine as a Bioisostere for Other Cyclic Systems
The azetidine ring, a four-membered saturated heterocycle, has gained prominence as a bioisostere for larger or more common ring systems. medwinpublishers.com Its strained, rigid nature allows it to act as a "pharmacophoric anchor," holding substituents in a well-defined spatial orientation. researchgate.net In drug design, azetidine can replace larger rings like piperidines or even aromatic rings to improve physicochemical properties. nih.gov This substitution can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, all of which are critical for developing successful drug candidates. researchgate.net The introduction of an azetidine can also provide a novel vector for exploring interactions within a protein binding site that were not possible with the original scaffold. researchgate.net
Pyrrolidine as a Bioisostere in Privileged Structures
The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry. taylorfrancis.com This designation is due to its frequent appearance in a wide range of biologically active natural products and synthetic drugs, indicating its ability to interact with multiple biological targets. nih.govresearchgate.net The five-membered ring offers an ideal balance of conformational flexibility and rigidity, a phenomenon known as "pseudorotation," which allows it to adapt to the shape of various binding sites. nih.govresearchgate.net This adaptability, combined with its favorable physicochemical properties, makes the pyrrolidine ring an excellent component for bioisosteric replacement. nih.gov It can enhance aqueous solubility and serve as a scaffold to which various functional groups can be attached to optimize target engagement. taylorfrancis.com
Applications in Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) has become a powerful tool for identifying lead compounds. nih.gov This method involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. frontiersin.org Once identified, these fragments are optimized and grown into more potent, drug-like molecules. nih.gov
Both azetidine and pyrrolidine moieties are highly valuable as fragments. Their three-dimensional character is a desirable trait, as it allows for better exploration of the pharmacophore space compared to flat, aromatic fragments. nih.gov Pyrrolidine-based fragments, in particular, are of significant interest because they provide good coverage of functional vector space for subsequent optimization efforts. nih.gov The this compound core, or fragments derived from it, can serve as starting points in FBDD campaigns, offering a pre-validated, 3D-rich scaffold that can be elaborated into a potent and selective inhibitor.
Lead Optimization Campaigns Utilizing the Azetidine-Pyrrolidine Core
Once a "hit" or "lead" compound containing the azetidine-pyrrolidine core is identified, it enters a lead optimization phase. The goal is to systematically modify the molecule to enhance its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This process often involves synthesizing and testing dozens of analogues to build a detailed structure-activity relationship. nih.gov For example, in the development of STAT3 inhibitors, proline scaffolds were optimized into more potent azetidine-2-carboxamide (B111606) analogues, demonstrating how one small heterocycle can be replaced with another to improve activity. acs.orgnih.gov
Modulating Physicochemical Properties through Structural Modifications
A key aspect of lead optimization is the fine-tuning of physicochemical properties such as lipophilicity (LogP), basicity (pKa), and metabolic stability. researchgate.net The azetidine-pyrrolidine scaffold offers multiple points for modification to achieve this.
Fluorination: The introduction of fluorine atoms is a common strategy to modulate these properties. Fluorine is highly electronegative and can lower the pKa of nearby amine groups, which can be beneficial for reducing off-target effects and improving cell permeability. It can also block sites of metabolism, thereby increasing the half-life of a compound. researchgate.net
Alkylation and Substitution: Adding alkyl groups or other substituents to the rings can alter lipophilicity and steric profile. For example, changing a cyclohexyl group to a less lipophilic group might be tolerated if the potency gained from the core scaffold is high enough, allowing for a better balance of properties. acs.org
Ring Modification: In some cases, the core itself can be modified. Creating spirocyclic pyrrolidines, for instance, can be considered a bioisosteric replacement that enhances three-dimensional geometry, potentially leading to higher potency and more favorable physicochemical properties compared to flatter analogues. ethernet.edu.et
The impact of such modifications on key physicochemical properties is often studied systematically, as shown in the table below, which illustrates the effects of fluorination on the pKa and LogP of parent azetidine and pyrrolidine rings.
| Compound | Modification | pKa | cLogP |
| Azetidine | Parent | 11.29 | 0.13 |
| 3-fluoroazetidine | Monofluorination | 8.64 | -0.16 |
| 3,3-difluoroazetidine | Difluorination | 5.86 | -0.14 |
| Pyrrolidine | Parent | 11.27 | 0.46 |
| 3-fluoropyrrolidine | Monofluorination | 9.87 | 0.17 |
| 3,3-difluoropyrrolidine | Difluorination | 8.12 | 0.20 |
Data adapted from studies on fluorinated saturated heterocyclic amines. researchgate.net This table demonstrates that the addition of fluorine atoms systematically reduces the basicity (lower pKa) of the nitrogen atom, a predictable effect that medicinal chemists can use to optimize a lead compound's properties. researchgate.net
Strategies for Improving Target Selectivity
The unique structural architecture of this compound, which combines a strained four-membered azetidine ring with a five-membered pyrrolidine ring bearing a quaternary stereocenter, offers medicinal chemists a versatile platform for fine-tuning target selectivity. The inherent rigidity and three-dimensional (3D) nature of this scaffold are key attributes that can be strategically exploited to enhance binding affinity for the intended biological target while minimizing interactions with off-target proteins.
Several key strategies leveraging the distinct features of the this compound moiety can be employed to improve the selectivity profile of a lead compound. These strategies primarily focus on modulating the conformation, stereochemistry, and physicochemical properties of the molecule.
Conformational Restriction and Pre-organization
The azetidine ring is a conformationally restricted motif. enamine.net Its inclusion in a molecule reduces the number of accessible low-energy conformations, which can be a powerful strategy for improving selectivity. enamine.net By locking a portion of the molecule into a specific spatial arrangement, the entropic penalty of binding to the target receptor is reduced, potentially leading to higher affinity. enamine.net This pre-organization can ensure that the key pharmacophoric elements are presented in an optimal orientation for interaction with the desired target, while simultaneously presenting a conformation that is unfavorable for binding to off-target receptors. The fusion of the azetidine ring to the pyrrolidine core in this compound further enhances this rigidity, providing a stable scaffold for the precise positioning of other substituents.
Stereochemical Control
The pyrrolidine ring contains stereogenic centers, and the specific spatial orientation of its substituents can dramatically influence biological activity and target selectivity. nih.gov In the case of this compound, the methyl group at the C-3 position creates a chiral center. The absolute stereochemistry at this position is critical. For example, studies on other bioactive molecules have shown that the orientation of a methyl group on a pyrrolidine ring can determine the compound's pharmacological profile, such as switching between agonism and antagonism or conferring selectivity for different receptor isoforms. nih.gov The synthesis of enantiomerically pure forms of this compound allows for the exploration of these stereochemical effects. The distinct interactions of each enantiomer with the chiral environment of a protein's binding pocket can be exploited to achieve high levels of selectivity. For instance, one enantiomer might fit perfectly into the target's binding site, while the other enantiomer might experience steric clashes, preventing it from binding effectively to either the target or off-target proteins.
Modulation of Physicochemical Properties
Furthermore, these saturated heterocyclic rings increase the sp³ character and three-dimensionality of the molecule. Increasing the 3D shape of drug candidates is a widely used strategy to improve selectivity and other drug-like properties, as it allows for more specific and directional interactions within a binding pocket compared to flat, aromatic molecules.
Bioisosteric Replacement
The azetidinyl-pyrrolidine motif can itself be considered a bioisostere for other chemical groups. In drug design, bioisosteric replacement is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. drughunter.com For example, this combined ring system could replace a more flexible or bulkier group to improve binding to a constrained active site, thereby increasing selectivity against related targets with larger binding pockets. The azetidine ring, in particular, is a valuable building block in drug discovery for this purpose. lifechemicals.com
Illustrative Data on Selectivity
While specific data for this compound is not publicly available, the principles of improving selectivity can be illustrated by examining structure-activity relationship (SAR) studies on related pyrrolidine derivatives. For example, in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), modifications to a pyrrolidine amide scaffold were shown to significantly impact both potency and selectivity against the related enzyme, fatty acid amide hydrolase (FAAH). rsc.org
The following table, based on published research on pyrrolidine amide derivatives as NAAA inhibitors, demonstrates how structural modifications can tune selectivity. rsc.org
| Compound | Modification on Pyrrolidine Scaffold | NAAA Inhibition IC₅₀ (µM) | FAAH Inhibition IC₅₀ (µM) | Selectivity Index (FAAH IC₅₀ / NAAA IC₅₀) |
|---|---|---|---|---|
| Analog 1 | Flexible Linker | 2.5 | 5.0 | 2 |
| Analog 2 | Rigid Phenylcinnamoyl Group | 4.1 | > 100 | > 24 |
| Analog 3 | Small Lipophilic 3-Phenyl Substituent | 1.8 | 25.0 | 13.9 |
| Analog 4 | Introduction of a Conformationally Restricted Linker | 5.2 | > 100 | > 19 |
This data illustrates that introducing rigid and conformationally restricted groups (Analogs 2 and 4) can significantly improve selectivity for the target enzyme (NAAA) over a related off-target (FAAH), even if the absolute potency is slightly reduced. rsc.org Similarly, strategic modifications to the this compound scaffold, such as adding substituents that exploit unique features of the target's binding pocket, could yield substantial gains in selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
